molecular formula C18H11F3N2O2S B1675317 Lidorestat CAS No. 245116-90-9

Lidorestat

Cat. No. B1675317
M. Wt: 376.4 g/mol
InChI Key: KYHVTMFADJNSGS-UHFFFAOYSA-N
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Description

Lidorestat, also known as IDD-676, is a potent, selective, and orally active aldose reductase inhibitor . It is a small molecule that is currently under investigation . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives, which are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .


Molecular Structure Analysis

Lidorestat has a chemical formula of C18H11F3N2O2S . Its average weight is 376.352 and its monoisotopic weight is 376.049332911 . The structure of Lidorestat includes a trifluorobenzothiazole part, which creates strong π–π interactions with certain residues .


Physical And Chemical Properties Analysis

Lidorestat is a small molecule . It has a chemical formula of C18H11F3N2O2S and an average weight of 376.352 . The elemental analysis of Lidorestat is as follows: Carbon ©, 57.45%; Hydrogen (H), 2.95%; Fluorine (F), 15.14%; Nitrogen (N), 7.44%; Oxygen (O), 8.50%; and Sulfur (S), 8.52% .

Scientific Research Applications

Lidar Technology in Environmental Studies

Lidar (Light Detection and Ranging) technology has been instrumental in environmental research and monitoring. One significant application is in atmospheric probing, where lidar systems measure atmospheric properties crucial for enhancing air quality understanding and forecasting. These systems are adept at characterizing winds, turbulence, ozone distribution, and aerosol concentrations in urban areas. Additionally, lidar technology is applied in oceanography to observe fish schools and marine mammals, contributing to research on estuarine health (Hardesty et al., 2007).

Airborne Lidar for Forest Ecosystem Sensing

Airborne and satellite Lidar technologies have made substantial advancements in remotely sensing forest structures. This approach has transitioned from a nascent technology to an operational tool in little over a decade. Lidar's capabilities in providing detailed and precise measurements of forests are invaluable for mapping, monitoring, and understanding forest ecosystems (Wulder et al., 2013).

Lidar in Archaeological Surveys

The advent of lidar has heralded a new era in archaeological surveys, particularly in woodland areas. This technology has demonstrated the ability to "see through" forest canopies, enabling the detection of underlying archaeological features. This capability is pivotal for understanding landscape evolution and historical site preservation (Devereux et al., 2005).

Lidar in Atmospheric and Meteorological Research

Lidar has been extensively used in atmospheric and meteorological research, offering unprecedented resolution and sensitivity in observing atmospheric constituents. This technology has provided new insights into cloud dynamics, particulate matter concentration in clear air, and the structure and motion of the atmosphere. These insights are fundamental for weather forecasting and atmospheric studies (Collis, 1966).

High-Precision Long-Distance Ranging with Lidar

Recent advancements in lidar technology, particularly soliton microcomb-based lidars, have enabled high-speed, precise, and long-distance measurements. These systems are crucial for applications in basic scientific research and industrial manufacturing, offering compact, fast, and accurate long-distance ranging capabilities (Wang et al., 2020).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Lidorestat . Suitable protective clothing should be worn and good ventilation should be ensured .

Future Directions

Lidorestat presents a promising therapeutic approach to treat a wide array of diabetic complications . Moreover, a therapeutic potential of aldose reductase inhibitors in the treatment of chronic inflammation-related pathologies and several genetic metabolic disorders has been recently indicated . Future studies should examine the pancreas, liver, and related organs for nerve changes to gain a better understanding of how diabetic peripheral neuropathy affects diabetic patients throughout their body and to cultivate successful treatments for this disease .

properties

IUPAC Name

2-[3-[(4,5,7-trifluoro-1,3-benzothiazol-2-yl)methyl]indol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O2S/c19-11-6-12(20)18-17(16(11)21)22-14(26-18)5-9-7-23(8-15(24)25)13-4-2-1-3-10(9)13/h1-4,6-7H,5,8H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHVTMFADJNSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)CC3=NC4=C(C(=CC(=C4S3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179264
Record name Lidorestat
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URL https://comptox.epa.gov/dashboard/DTXSID40179264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lidorestat

CAS RN

245116-90-9
Record name Lidorestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245116-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lidorestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245116909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lidorestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lidorestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIDORESTAT ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3734K0M7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of give 3-(4,5,7-trifluorobenzothiazol-2-yl)methyl-indole-N-acetic acid, ethyl ester (5.91 g, 14.6 mmol) in 1,2-dimethoxyethane (73 mL, 0.2 M) was cooled to 0° C. and treated with aq. NaOH (1.25 N, 58 mL, 73.1 mmol) in a dropwise manner over 15 min. After the addition was complete, the solution was stirred for an additional 30 min, acidified to pH 3 with 2N HCl, and concentrated under reduced pressure. The residue was dissolved in ethyl acetate (200 mL) and washed with sat'd. aq. NaCl (30 mL). The organic extract was dried over Na2SO4, filtered and concentrated. The resulting material was stirred as a suspension in heptane, filtered and dried to give 3-(4,5,7-trifluorobenzothiazol-2-yl)methyl-indole-N-acetic acid (5.38 g, 98%) as a pale yellow solid: mp 177-178° C.; Rf 0.44 (20% methanol in dichloromethane); 1H NMR (DMSO-d6, 300 MHz) δ 7.74-7.65 (m, 1 H), 7.53 (d, J=7.5 Hz, 1 H), 7.46 (s, 1 H) 7.40 (d, J=8.1 Hz, 1 H), 7.15 (b t, J=6.9 Hz, 1 H), 7.03 (b t, J=7.2 Hz, 1 H), 5.03 (s, 2 H), 4.65 (s, 2 H); LRMS calcd for C18H11F3N2O2S: 376.4; found 375.0 (M−1)−. Anal. Calcd for C16H11F3N2O2S: C, 57.44; H, 2.95; N, 7.44; S, 8.52. Found C, 57.58; H, 2.99; N, 7.38; S, 8.51.
Name
3-(4,5,7-trifluorobenzothiazol-2-yl)methyl-indole-N-acetic acid, ethyl ester
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
73 mL
Type
solvent
Reaction Step One
Name
Quantity
58 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
264
Citations
MC Van Zandt, ML Jones, DE Gunn… - Journal of medicinal …, 2005 - ACS Publications
… With these excellent results, lidorestat was subsequently … Lidorestat, administered at 5 and 10 mg/kg/d, substantially … Diabetic animals treated for the last 2 months with lidorestat lost only …
Number of citations: 241 pubs.acs.org
HL Noh, Y Hu, TS Park, T DiCioccio, AJ Nichols… - … of Pharmacology and …, 2009 - ASPET
… We measured lidorestat concentration in plasma after 6 weeks of the CCD diet with lidorestat. hAR-expressing mice and control mice had the same plasma lidorestat concentrations (…
Number of citations: 16 jpet.aspetjournals.org
HL Noh, Y Hu, AT Dicioccio, AJ Nichols… - Diabetes, 2007 - search.ebscohost.com
… We studied whether feeding mice with lidorestat, an AR inhibitor (ARI) at 25 mg/kg/day, … mice have increased mortality that is corrected by inclusion of lidorestat, an ARI, in the diet. if …
Number of citations: 2 search.ebscohost.com
H Chen, X Zhang, X Zhang, Z Fan, W Liu, Y Lei… - Bioorganic & Medicinal …, 2020 - Elsevier
… The conformation resulted from the ligand of lidorestat was selected for the docking study … /NADP + /lidorestat complex (PDB code: 1Z3N), 42 3a, 3d-e, 3g-j and lidorestat bound well to …
Number of citations: 10 www.sciencedirect.com
M Májeková - Future Medicinal Chemistry, 2018 - Future Science
… Electrostatics of the active site works as a driving force for attracting the negatively charged acetic groups of such inhibitors as zopolrestat, epalrestat or lidorestat, which are inhibitors …
Number of citations: 7 www.future-science.com
MC Van Zandt, B Doan, DR Sawicki, J Sredy… - Bioorganic & medicinal …, 2009 - Elsevier
… Based on our experience with lidorestat and related carboxylic acid based aldose reductase inhibitors 9 , the previously optimized 4,5,7-trifluorobenzthiazole side-chain which interacts …
Number of citations: 33 www.sciencedirect.com
HAM Mucke, E Mucke, PM Mucke - Ophthalmol. Res.: An Intl. J, 2014 - researchgate.net
… For ponalrestat, risarestat, epalrestat, and lidorestat claims of utility in diabetic cataract were first made in patent documents, but with insufficient or incomplete support. …
Number of citations: 4 www.researchgate.net
M Majekova, J Ballekova, M Prnova, M Stefek - Bioorganic & Medicinal …, 2017 - Elsevier
… compounds 3 (magenta) and lidorestat (orange) in complex … 3 and yellow in complex with lidorestat). Green lines denote … surface of the enzyme with superposed lidorestat (left) and 3 (…
Number of citations: 13 www.sciencedirect.com
R Maccari, R Ottanà, R Ciurleo, MG Vigorita… - Bioorganic & medicinal …, 2007 - Elsevier
… the typical interaction pattern also shown by lidorestat. The software LigandScout, 38 a tool for … Furthermore, looking at the overlay of compound 14 with lidorestat demonstrated that their …
Number of citations: 76 www.sciencedirect.com
M Stefek, M Soltesova Prnova… - Journal of Medicinal …, 2015 - ACS Publications
… Yet lidorestat was withdrawn from these studies owing to its side effects. Nonetheless, we still consider the indole-1-acetic acid moiety as a promising starting fragment for the design of …
Number of citations: 44 pubs.acs.org

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